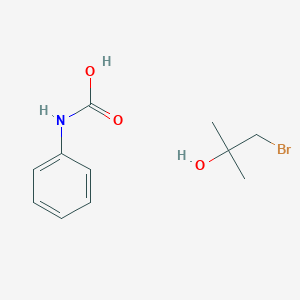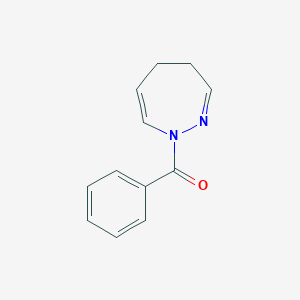![molecular formula C27H21N2P B14395188 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline CAS No. 88012-11-7](/img/structure/B14395188.png)
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline is an organophosphorus compound characterized by the presence of a quinoline ring and a triphenylphosphoranylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline typically involves the reaction of quinoline derivatives with triphenylphosphine and appropriate reagents under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction conditions often include the use of solvents like chloroform or tetrahydrofuran (THF) and may require specific temperatures and catalysts to optimize yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound used in Wittig reactions.
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol: Similar structure but with a phenol group instead of a quinoline ring.
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrimidine: Contains a pyrimidine ring instead of a quinoline ring.
Eigenschaften
CAS-Nummer |
88012-11-7 |
|---|---|
Molekularformel |
C27H21N2P |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
triphenyl(quinolin-2-ylimino)-λ5-phosphane |
InChI |
InChI=1S/C27H21N2P/c1-4-13-23(14-5-1)30(24-15-6-2-7-16-24,25-17-8-3-9-18-25)29-27-21-20-22-12-10-11-19-26(22)28-27/h1-21H |
InChI-Schlüssel |
INOZINBINIZKOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=NC2=NC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)



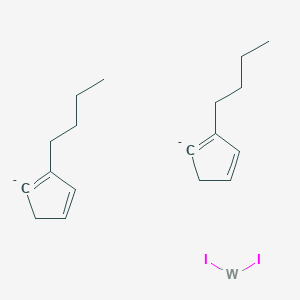

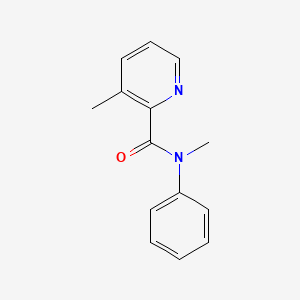
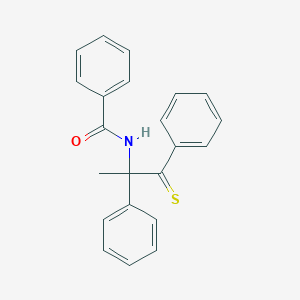
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
